2-Chloro-3-(trifluoromethyl)benzylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-chloro-3-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFVQNWTQVWNBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70411306 | |
| Record name | 1-[2-Chloro-3-(trifluoromethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70411306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39226-96-5 | |
| Record name | 1-[2-Chloro-3-(trifluoromethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70411306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-(trifluoromethyl)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Research on Structural Derivatives and Analogs of 2 Chloro 3 Trifluoromethyl Benzylamine
Structure-Activity Relationship (SAR) Investigations of Substituted Benzylamines
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate a molecule's three-dimensional structure with its biological or pharmacological activity. For substituted benzylamines, including derivatives of 2-chloro-3-(trifluoromethyl)benzylamine, SAR investigations have illuminated how different substituents on the aromatic ring and the benzylamine (B48309) moiety influence their interactions with biological targets.
Key research findings indicate that the nature and position of substituents on the benzylamine ring are critical determinants of activity. For instance, studies on fluorine-substituted benzylamines as potential inactivators of monoamine oxidase B (MAO-B) showed that the presence of strong electron-withdrawing groups, such as the chloro and trifluoromethyl groups in the target compound, is a significant factor. nih.gov However, these benzylamines acted as substrates rather than inactivators, suggesting that additional stabilizing factors or even stronger electron-withdrawing character might be necessary to achieve enzyme inactivation. nih.gov
In a different context, substituted aryl benzylamines have been explored as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in prostate cancer. nih.govmdpi.com SAR studies in this area have explored various modifications to the benzylamine template:
Substitutions on the Central Aromatic Ring : Docking studies revealed significant space around the central aromatic ring, prompting the introduction of various groups, including halogens and alkyl groups, to probe for potential beneficial interactions. nih.gov
Modification of the Benzylamine Linker : Inspired by other active compounds, researchers investigated adding hydrophobic groups to the benzylic carbon (the -CH2- of the benzylamine) to mimic favorable interactions within the enzyme's active site. nih.gov
Positional Isomerism of Functional Groups : The placement of key functional groups around the central ring was found to be crucial. Migrating an N-acetamide group from the 2-position to the 3- or 4-positions was hypothesized to alter the molecule's alignment and activity. nih.gov
A study on 6-arylaminoflavones, which contain a substituted aniline (B41778) moiety, further underscores the impact of trifluoromethyl groups. mdpi.com It was found that compounds bearing a trifluoromethyl group on the aniline ring exhibited enhanced cytotoxicity in cancer cell lines, suggesting a synergistic effect between the trifluoromethyl group and other substitutions on the molecule. mdpi.com
| Structural Modification Area | Substituent Type Investigated | Observed Impact on Activity | Reference |
|---|---|---|---|
| Aromatic Ring | Electron-withdrawing groups (e.g., -F, -Cl, -CF3) | Influences substrate vs. inactivator profile for enzymes like MAO-B. nih.gov Can enhance cytotoxicity in certain scaffolds. mdpi.com | nih.govmdpi.com |
| Aromatic Ring | Halogens, heterocycles, alkyl, alkoxy groups | Modulates binding and inhibitory potency against enzymes like 17β-HSD3 by probing space in the active site. nih.gov | nih.gov |
| Benzylic Carbon (-CH2-) | Hydrophobic groups (e.g., t-butyl) | Predicted to increase inhibitory activity by mimicking interactions of other known potent inhibitors. nih.gov | nih.gov |
| Aromatic Ring | Positional Isomerism of N-acetyl group | Hypothesized to alter molecular alignment within the active site, thereby affecting biological activity. nih.gov | nih.gov |
Synthesis and Characterization of Novel N-Substituted Amides and Carboxamides
The primary amine group of this compound is a key functional handle for synthesizing a wide array of N-substituted derivatives, particularly amides and carboxamides. These reactions typically involve the formation of a new bond between the nitrogen atom of the benzylamine and a carbonyl carbon.
Several synthetic strategies have been developed for this purpose. A practical and environmentally friendly approach is the solventless direct amidation, where a carboxylic acid is reacted directly with a benzylamine at elevated temperatures. researchgate.net For example, N-(3,5-bis(trifluoromethyl)benzyl)stearamide was successfully prepared by heating stearic acid with 3,5-bis(trifluoromethyl)benzylamine, a close analog of the title compound. researchgate.net This method is advantageous as it avoids the use of solvents and catalysts, with water being the only byproduct. researchgate.net
More conventional methods involve the acylation of the amine using activated carboxylic acid derivatives, such as acyl chlorides or esters, often in the presence of a base. nih.gov A general method for creating N-trifluoromethyl amides has been reported using isothiocyanates in the presence of silver fluoride (B91410), which could be adapted for creating other amide structures. nih.govnih.gov
The synthesis of novel carboxamides can also proceed through multi-step sequences. For instance, benzylic 1,2,3-triazole-4-carboxamides have been synthesized in a one-pot procedure involving benzylamines. scielo.org.mx Another example is the synthesis of 2-hydrazinocarbonylmethoxy-N-(3-trifluoromethyl-phenyl)-benzamide, where an initial amide formation is followed by reaction with hydrazine (B178648) to create a key intermediate for further derivatization. researchgate.net The characterization of these novel compounds is crucial and typically involves a suite of analytical techniques, including 1H NMR, 13C NMR, and mass spectrometry, to confirm their structures. researchgate.netresearchgate.net
| Synthetic Method | Reagents/Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Solventless Direct Amidation | Carboxylic Acid, Heat (e.g., 140°C) | N-Benzylamides | Metal- and catalyst-free; eco-friendly. | researchgate.net |
| Acylation | Acyl Chloride, Base (e.g., pyridine) | N-Benzylamides | Common and versatile method. | nih.gov |
| One-Pot Triazole Formation | Azide and Alkyne Precursors | Benzylic 1,2,3-triazole-4-carboxamides | Efficient synthesis of complex heterocyclic amides. | scielo.org.mx |
| Hydrazide Formation | Ester derivative, Hydrazine | N-Benzylbenzamide Hydrazides | Creates versatile intermediates for further synthesis. | researchgate.net |
Development and Research into Trifluoromethyl Pyridine (B92270) Analogs
Replacing the benzene (B151609) ring of this compound with a pyridine ring creates a structural analog with significantly different physicochemical properties, such as polarity and hydrogen bonding capability, which can profoundly impact biological activity. nih.gov The key intermediate for such analogs is 2-chloro-3-(trifluoromethyl)pyridine (B31430) (2,3-CTF). nih.govnih.gov
The synthesis of trifluoromethylpyridines (TFMPs) is a subject of extensive research, particularly for applications in agrochemicals and pharmaceuticals. researchgate.netnih.gov The industrial synthesis of 2,5-CTF, a major intermediate, often yields 2,3-CTF as a minor but valuable product. nih.gov This process typically involves high-temperature vapor-phase chlorination and fluorination of 3-picoline. nih.gov More targeted laboratory syntheses of 2-chloro-3-(trifluoromethyl)pyridine have also been reported, for example, by reacting 3-trifluoromethylpyridine N-oxide with phosphorus oxychloride, although this can produce a mixture of isomers. chemicalbook.com
Once 2,3-CTF is obtained, it serves as a building block for more complex molecules. The chlorine atom can be displaced by nucleophiles, or the pyridine ring can be further functionalized to introduce a methylamine (B109427) side chain, thereby creating the direct pyridine analog of this compound. Research into trifluoromethylated heterocyclic compounds is driven by the observation that the trifluoromethyl group can enhance metabolic stability and lipophilicity. researchgate.net The development of novel synthetic methods, such as the Ritter-type reactions to form imidazo[1,5-a]pyridine (B1214698) analogs, showcases the advanced chemical strategies being employed to create novel TFMP-based structures. nih.govacs.org
Methodologies for Distinguishing and Investigating Positional Isomers
The precise arrangement of substituents on the aromatic ring is critical to a compound's identity and activity. Therefore, robust analytical methodologies are essential to distinguish this compound from its various positional isomers, such as 4-chloro-3-(trifluoromethyl)benzylamine. uq.edu.au
Standard chromatographic and spectroscopic techniques are the primary tools for isomer differentiation:
Chromatography : Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating isomers. For example, the positional isomers of (aminopropyl)benzofuran were successfully separated by GC after conversion to heptafluorobutyramide (B1361082) derivatives. nih.gov Similarly, the isomers 2-chloro-3-trifluoromethylpyridine and 2-chloro-5-trifluoromethylpyridine, formed during synthesis, can be separated and quantified using liquid chromatography. chemicalbook.com
Mass Spectrometry (MS) : When coupled with GC or LC, mass spectrometry provides mass-to-charge ratio data that helps identify the compounds separated by the chromatographic column. While positional isomers have the same mass, their fragmentation patterns can sometimes differ, aiding in identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are arguably the most definitive methods for structure elucidation. The chemical shifts and coupling patterns of the aromatic protons provide a unique fingerprint for each isomer. For instance, the number of adjacent protons and the splitting patterns they cause are directly dependent on the substituent positions. nih.gov Advanced NMR techniques, like Heteronuclear Multiple Bond Correlation (HMBC), can show correlations between protons and carbons over two or three bonds, providing unambiguous confirmation of regiochemistry, as demonstrated in the assignment of pyrazole-carboxamide isomers. acs.org
X-Ray Crystallography : For compounds that can be crystallized, single-crystal X-ray diffraction provides the absolute proof of structure by determining the precise spatial arrangement of every atom in the molecule. acs.org
A more novel approach involves the use of host-guest chemistry. Cucurbiturils, a class of macrocyclic host molecules, can form charge-transfer complexes with aromatic guests. google.com Different positional isomers can induce distinct colors and spectral shifts in UV/Vis or NMR spectroscopy upon binding inside the cucurbituril (B1219460) cavity, allowing for their differentiation in a rapid, visual manner. google.com
| Methodology | Principle of Differentiation | Application Example | Reference |
|---|---|---|---|
| GC / LC | Differential retention times based on polarity and volatility. | Separation of aminopropylbenzofuran and chlorotrifluoromethylpyridine isomers. nih.gov | chemicalbook.comnih.gov |
| NMR Spectroscopy (1H, 13C, HMBC) | Unique chemical shifts and spin-spin coupling patterns for each isomer. | Confirmation of regiochemistry in pyrazole-carboxamides and benzofurans. acs.org | nih.govacs.org |
| X-Ray Crystallography | Provides the absolute 3D molecular structure. | Unambiguous assignment of regioisomers for crystallized compounds. acs.org | acs.org |
| Host-Guest Chemistry (Cucurbiturils) | Formation of distinct charge-transfer complexes leading to different colors/spectral shifts. | Visual and spectroscopic differentiation of aromatic positional isomers. google.com | google.com |
Applications in Medicinal Chemistry and Pharmaceutical Drug Discovery Research
Role as a Key Intermediate in Pharmaceutical Development Pathways
2-Chloro-3-(trifluoromethyl)benzylamine serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. chemimpex.com The trifluoromethyl group is a key feature, known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. mdpi.combohrium.com This makes the parent compound, this compound, a valuable starting material for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic profiles of new drugs. chemimpex.commdpi.com Its utility is particularly noted in the development of pharmaceuticals targeting neurological disorders. chemimpex.com
The strategic incorporation of the 2-chloro-3-(trifluoromethyl)benzyl moiety into larger molecular scaffolds has been a successful strategy in drug discovery. For instance, it is a key component in the synthesis of the P2X7 receptor antagonist GSK1482160. nih.gov This highlights the compound's importance in constructing complex molecules with specific therapeutic actions. The process often involves coupling the benzylamine (B48309) with various carboxylic acids or other reactive molecules to generate a diverse library of compounds for biological screening. researchgate.net
Design and Synthesis of Purinergic P2X7 Receptor Modulators and Radioligands
The purinergic P2X7 receptor (P2X7R) is a significant target in drug discovery due to its role in inflammation and immune responses. nih.govnih.gov The development of antagonists for this receptor is a promising approach for treating a range of conditions, including neuroinflammatory diseases. nih.govresearchgate.net
Ligand Design Principles and Synthetic Routes for P2X7R Targeting
The design of P2X7R antagonists often involves incorporating a lipophilic moiety that can interact with a hydrophobic pocket in the receptor's binding site. researchgate.net The 2-chloro-3-(trifluoromethyl)benzyl group from this compound effectively serves this purpose. Synthetic strategies typically involve the amide coupling of this compound with a suitable carboxylic acid. researchgate.net For example, the synthesis of GSK1482160 and its analogs involves coupling the benzylamine with derivatives of L-pyroglutamic acid. nih.gov Researchers have explored various modifications to the core structure to improve potency and selectivity. These modifications include replacing the adamantane (B196018) ring in earlier generations of antagonists with aryl-cyclohexyl moieties, which has led to compounds with enhanced potency. nih.gov
In vitro Characterization of P2X7R Ligand Binding Affinity and Selectivity
The synthesized compounds derived from this compound undergo rigorous in vitro testing to determine their affinity and selectivity for the P2X7 receptor. Techniques such as fluorescence-based assays and radioligand binding assays are commonly employed. acs.orgnih.gov For instance, the potency of new P2X7R antagonists is often assessed by their ability to inhibit ATP-induced responses in cells expressing the receptor. acs.org
One notable derivative, a 1,2,3-triazolopiperidine containing the 2-chloro-3-trifluoromethyl benzamide (B126) moiety, exhibited a high potency with an IC50 of 4.2 nM at the human P2X7R. nih.gov Another study reported a potent antagonist, compound 1c , with an impressive IC50 of 0.25 ± 0.05 nM. nih.gov These findings underscore the importance of the 2-chloro-3-(trifluoromethyl)benzyl group in achieving high-affinity binding to the P2X7 receptor.
Table 1: In vitro Potency of P2X7R Antagonists Derived from this compound
| Compound | Target | Assay Type | Potency (IC50) | Reference |
|---|---|---|---|---|
| 12d | Human P2X7R | Not Specified | 4.2 nM | nih.gov |
| 1c | Human P2X7R | Fluorescence Assay | 0.25 ± 0.05 nM | nih.gov |
| GSK1482160 | Human P2X7R | Not Specified | 3 nM | researchgate.net |
| JNJ-54166060 | Not Specified | Not Specified | Not Specified | researchgate.net |
| Lu AF27139 | Rat P2X7R | FLIPR | 2.2 nM | acs.org |
| Lu AF27139 | Mouse P2X7R | FLIPR | 22 nM | acs.org |
| Lu AF27139 | Human P2X7R | FLIPR | 12 nM | acs.org |
Radiosynthesis of Positron Emission Tomography (PET) Imaging Probes for Neuroinflammation Studies
The development of PET imaging agents allows for the non-invasive study of neuroinflammation in living subjects. news-medical.netfrontiersin.org this compound has been instrumental in the creation of PET tracers targeting the P2X7 receptor. The radiosynthesis of these probes often involves labeling a precursor molecule, derived from the benzylamine, with a positron-emitting radionuclide such as carbon-11 (B1219553) or fluorine-18. nih.govnih.gov
A prominent example is the synthesis of [11C]GSK1482160, a PET agent for imaging the P2X7 receptor. nih.gov The synthesis involves the N-[11C]methylation of a desmethyl precursor. nih.gov This radioligand has shown high binding affinity and has potential for monitoring neuroinflammatory responses. nih.gov Researchers have also developed other PET tracers, such as [18F]IUR-1602, another derivative of GSK1482160, further expanding the toolkit for studying neuroinflammation. nih.gov
Table 2: Radiosynthesis and Properties of P2X7R PET Tracers
| Tracer | Precursor | Radionuclide | Radiochemical Yield | Specific Activity (EOB) | Reference |
|---|---|---|---|---|---|
| [11C]GSK1482160 | desmethyl-GSK1482160 | 11C | 40-50% | 370-1110 GBq/μmol | nih.gov |
| [11C]GSK1482160 | Boc-protected desmethyl-GSK1482160 | 11C | 30-40% | 370-1110 GBq/μmol | nih.gov |
| [18F]IUR-1602 | desmethyl-GSK1482160 | 18F | 2-7% | 74-370 GBq/μmol | nih.gov |
Exploration as Precursors in Antiviral, Anticancer, and Antibiotic Agent Development
The versatile nature of this compound extends beyond P2X7R modulators. The incorporation of trifluoromethyl groups is a known strategy to enhance the biological activity of various therapeutic agents. bohrium.com This has spurred research into the use of trifluoromethyl-containing building blocks, like this compound, in the development of new antiviral, anticancer, and antibiotic drugs. chemimpex.comresearchgate.net
While direct examples of approved drugs in these classes derived specifically from this compound are not extensively documented in the provided search results, the underlying principle of utilizing fluorinated building blocks is well-established. For example, the trifluoromethyl group is present in the FDA-approved antiviral drug Tecovirimat and the antiretroviral drug Efavirenz, where it contributes to their metabolic stability and efficacy. nih.gov Similarly, trifluoromethyl-containing compounds have been investigated as precursors for antitubercular agents, such as the benzothiazinones. nih.gov The synthesis of sorafenib, an anticancer drug, involves the use of 4-chloro-3-(trifluoromethyl) phenyl isocyanate, a structurally related compound. mdpi.com These examples highlight the potential of trifluoromethylated benzylamines as valuable precursors in these therapeutic areas.
Research in Therapeutic Agents for Neurological Disorders
The role of this compound in the development of treatments for neurological disorders is a significant area of research. chemimpex.com This is largely due to its use in creating P2X7 receptor antagonists, which are being investigated for neuroinflammatory conditions. nih.govresearchgate.net Neuroinflammation is a key factor in the pathology of many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. news-medical.netfrontiersin.org
PET imaging studies using tracers derived from this compound, such as [11C]GSK1482160, are crucial for understanding the role of P2X7R in these diseases and for evaluating the efficacy of new treatments. nih.gov The ability of these tracers to cross the blood-brain barrier and bind to their target allows for the in vivo quantification of neuroinflammation. researchgate.net This provides a valuable tool for both preclinical research and clinical trials aimed at developing new therapies for a wide range of debilitating neurological disorders.
Mechanistic Studies of Enzyme Inhibition and Receptor Modulation by Related Compounds
The trifluoromethyl group, in particular, is a key pharmacophore in modern medicinal chemistry. nih.govresearchgate.net Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly alter the properties of a parent molecule. nih.gov When combined with a chlorine atom on the phenyl ring, as in the case of this compound, these effects are further modulated, offering a unique handle for chemists to fine-tune the activity of drug candidates.
Detailed research findings have demonstrated the utility of the chloro-trifluoromethyl-substituted phenyl group in targeting specific enzymes and receptors, leading to the development of clinically significant therapeutics.
A prominent area where the 4-chloro-3-(trifluoromethyl)phenyl moiety has been successfully employed is in the development of protein kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
One of the most notable examples is Sorafenib , a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. wikipedia.orgyoutube.comdrugbank.com Sorafenib features a 4-chloro-3-(trifluoromethyl)phenyl ureido moiety, which is critical for its inhibitory activity.
Mechanism of Action of Sorafenib:
Sorafenib functions by targeting several key kinases involved in both tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors with nutrients). wikipedia.orgdrugbank.comclinpgx.org It inhibits the Raf/MEK/ERK signaling pathway within tumor cells, thereby blocking their growth. wikipedia.orgdrugbank.com Simultaneously, it targets receptor tyrosine kinases such as VEGFR and PDGFR on the surface of endothelial cells, which are essential for angiogenesis. wikipedia.orgdrugbank.comclinpgx.org
The 4-chloro-3-(trifluoromethyl)phenyl group of Sorafenib plays a crucial role in its binding to the kinase domain. It occupies a specific hydrophobic pocket and engages in key interactions that stabilize the drug-target complex, leading to potent inhibition.
Another relevant example is the experimental c-KIT kinase inhibitor, CHMFL-KIT-64 . researchgate.netnih.govacs.org This compound, which incorporates a 2-(4-chloro-3-(trifluoromethyl)phenyl)acetamido group, has demonstrated potent activity against a wide range of c-KIT kinase mutations, including those that confer resistance to other inhibitors like imatinib. nih.govacs.org The c-KIT receptor tyrosine kinase is a key driver in many gastrointestinal stromal tumors (GISTs). nih.gov
Inhibitory Profile of CHMFL-KIT-64 against c-KIT Mutants:
| c-KIT Mutant | IC50 (nM) | Description |
| Wild-type | 3 | Wild-type c-KIT kinase |
| T670I | 4 | Imatinib-resistant mutant |
| V559D | 1 | Gain-of-function mutation |
| L576P | 2 | Gain-of-function mutation |
| D816V | >1000 | Imatinib-resistant mutant in the activation loop |
| N822K | 12 | Imatinib-resistant mutant in the activation loop |
Data sourced from a study on the discovery of CHMFL-KIT-64. acs.org This interactive table allows for sorting and filtering of the data.
The data clearly indicates that the presence of the 4-chloro-3-(trifluoromethyl)phenyl group in CHMFL-KIT-64 contributes to its potent inhibition of various clinically relevant c-KIT mutations, highlighting its potential for overcoming drug resistance.
While much of the focus has been on enzyme inhibition, compounds bearing the trifluoromethylphenyl moiety have also been explored for their ability to modulate the function of various receptors. For instance, analogues of the neuropeptide Pro-Leu-Gly-NH2 (PLG) containing a 3-(trifluoromethyl)phenyl group have been synthesized and evaluated for their ability to modulate dopamine (B1211576) receptor binding. researchgate.net
In these studies, the trifluoromethylphenyl group was incorporated to explore its influence on the conformational properties of the analogues and their interaction with the dopamine receptor. One such analogue demonstrated significantly enhanced activity in modulating the binding of a dopamine agonist to its receptor, suggesting that the trifluoromethylphenyl moiety can be a key determinant in designing potent receptor modulators. researchgate.net
Research in Agrochemical Development and Crop Protection
Utilization as an Intermediate for the Synthesis of Crop Protection Agents
2-Chloro-3-(trifluoromethyl)benzylamine serves as a key intermediate in the creation of biologically active molecules for the crop protection industry. Its structure is particularly suited for synthesizing certain classes of fungicides and insecticides. A primary application is in the production of N-substituted pyrazole (B372694) carboxamides, a group of compounds well-regarded for their fungicidal properties, particularly as succinate (B1194679) dehydrogenase inhibitors (SDHIs).
The synthesis process typically involves the reaction of this compound with a pyrazole carboxylic acid derivative. For example, specific pyrazole amide compounds with potential agrochemical applications have been synthesized by reacting the amine with different substituted pyrazole-5-carboxylic acids in the presence of a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as DIEA (N,N-Diisopropylethylamine). This reaction couples the benzylamine (B48309) to the pyrazole core, forming a stable amide linkage and yielding the final, more complex pesticide molecule.
The table below details examples of such syntheses.
| Reactant 1 | Reactant 2 | Product |
| This compound | 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | N-(2-chloro-3-(trifluoromethyl)benzyl)-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide |
| This compound | 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | N-(2-chloro-3-(trifluoromethyl)benzyl)-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide |
This table is based on synthesis examples provided in the literature.
Investigations into Efficacy Enhancement of Pesticides and Herbicides
Research has shown that the -CF3 group can significantly improve several key characteristics of a pesticide molecule:
Metabolic Stability : The strength of the carbon-fluorine bond makes the trifluoromethyl group resistant to metabolic degradation by enzymes within the target pest or in the environment. nih.gov This can lead to a longer-lasting effect.
Lipophilicity : The -CF3 group increases the fat-solubility (lipophilicity) of a molecule. nih.gov This property can enhance its ability to penetrate the waxy outer layers of insects or the cellular membranes of fungal pathogens and weeds.
Bioavailability and Binding Affinity : By altering the electronic properties of the molecule, the trifluoromethyl group can improve how it binds to the specific target site (e.g., an enzyme or receptor) within the pest organism, thereby increasing its potency. nih.govnih.gov
By using this compound as a building block, chemists can introduce these desirable traits into the final agrochemical product, potentially leading to lower application rates and improved performance in crop protection. acs.org
Structural Modification and Optimization for Targeted Agricultural Applications
Structural modification is a critical process in the development of new agrochemicals to ensure high efficacy against target pests and minimal impact on non-target organisms. This compound serves as a foundational scaffold that can be systematically modified to optimize its biological activity for specific agricultural needs.
The primary point of modification is the amine (-NH2) group, which can be reacted with a wide variety of chemical partners to create a library of derivative compounds. For instance, in the synthesis of pyrazole carboxamides, altering the substituents on the pyrazole ring (as seen with isopropyl vs. cyclopropyl (B3062369) groups in the table in section 5.1) can fine-tune the resulting compound's spectrum of activity against different fungal pathogens.
Further structure-activity relationship (SAR) studies on benzylamine derivatives, while often conducted in a pharmaceutical context, establish principles that are directly applicable to agrochemical design. nih.govnih.gov Research has shown that modifying the structure of groups attached to the benzylamine nitrogen can significantly influence the molecule's interaction with biological targets. nih.govnih.gov This optimization process aims to enhance selectivity towards the intended pest or weed, improve uptake and translocation within the plant, and ensure environmental stability, thereby creating a more effective and targeted crop protection solution.
Research in Materials Science and Polymer Chemistry
Development of Novel Polymers and Advanced Coatings Utilizing the Compound
No research articles or patents were identified that describe the synthesis of novel polymers or the formulation of advanced coatings using 2-Chloro-3-(trifluoromethyl)benzylamine as a monomer or key additive.
Strategies for Fine-Tuning Material Characteristics through Chemical Integration
There is no available literature that discusses methods for modifying or enhancing the properties of materials through the incorporation of this compound.
Research into Enhanced Thermal Stability and Chemical Resistance in Novel Materials
Specific studies focusing on the thermal and chemical resistance of materials synthesized from this compound could not be located. Therefore, no data on these properties can be presented.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the optimized geometry and electronic structure of molecules. For 2-Chloro-3-(trifluoromethyl)benzylamine, a DFT calculation, typically using a basis set like B3LYP/6-311++G(d,p), would be performed to find the most stable three-dimensional conformation by minimizing the energy of the system.
Table 1: Predicted Molecular Properties from DFT (Hypothetical Data)
| Property | Predicted Value |
|---|---|
| Optimized Energy | [Value] Hartrees |
| Dipole Moment | [Value] Debye |
| C-Cl Bond Length | [Value] Å |
| C-CF3 Bond Length | [Value] Å |
| C-C (ring) Bond Lengths | [Range] Å |
Molecular Electrostatic Potential (MEP) Analysis for Charge Distribution and Reactivity Prediction
A Molecular Electrostatic Potential (MEP) analysis is conducted on the DFT-optimized structure to visualize the charge distribution and predict sites of chemical reactivity. The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface.
For this compound, the MEP map would likely show:
Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated around the electronegative nitrogen atom of the amine group and the fluorine atoms of the trifluoromethyl group.
Positive Potential (Blue): Regions of low electron density, indicating sites for nucleophilic attack. This would be expected around the hydrogen atoms of the amine group and the aromatic ring.
This analysis is crucial for understanding how the molecule might interact with biological receptors or other reactants, as electrostatic interactions are key drivers of molecular recognition. Studies on similar aromatic compounds confirm that electronegative substituents create distinct electron-rich and electron-poor regions that dictate intermolecular interactions.
Prediction and Analysis of Non-Linear Optical (NLO) Behavior
The study of Non-Linear Optical (NLO) properties investigates how a molecule's optical properties (like its refractive index) change under intense light, such as from a laser. Molecules with significant NLO behavior are important in materials science and telecommunications. Computational methods, particularly DFT, can predict NLO properties like the first-order hyperpolarizability (β).
Organic molecules with electron-donating groups (like the -CH2NH2) and electron-withdrawing groups (like -Cl and -CF3) attached to a π-conjugated system (the benzene (B151609) ring) are known to exhibit NLO properties. The intramolecular charge transfer between these groups is a key factor. For this compound, calculations would quantify the components of the hyperpolarizability tensor. A large hyperpolarizability value would suggest potential for NLO applications. Research on other donor-acceptor substituted benzenes has established this principle, showing a strong correlation between the degree of charge transfer and NLO response.
Table 2: Predicted NLO Properties (Hypothetical Data)
| Parameter | Predicted Value (a.u.) |
|---|---|
| β_total | [Value] |
| β_x | [Value] |
| β_y | [Value] |
Examination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a critical role in a molecule's electronic properties and reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity.
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily polarized.
For this compound, DFT calculations would provide the energies of these orbitals. The analysis would likely show the HOMO density localized on the electron-rich parts of the molecule, such as the amine group and the benzene ring, while the LUMO would be distributed over the electron-withdrawing trifluoromethyl and chloro groups. This distribution facilitates intramolecular charge transfer, which is fundamental to the molecule's electronic behavior.
Table 3: Frontier Molecular Orbital Energies (Hypothetical Data)
| Orbital | Energy (eV) |
|---|---|
| HOMO | [Value] |
| LUMO | [Value] |
Computational Molecular Docking Studies for Biological Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger biological target like a protein or enzyme. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand and its receptor.
While specific docking studies for this compound against a particular target are not documented in the available literature, its structural motifs are found in pharmacologically active compounds. For example, derivatives are known to interact with targets like the P2X7 receptor, which is implicated in inflammation.
A typical docking study would involve:
Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).
Using a docking software (e.g., AutoDock, Glide) to place the 3D structure of this compound into the active site of the protein.
The software then calculates the most stable binding poses and estimates the binding energy (or docking score). A lower binding energy typically indicates a more stable and favorable interaction.
The results would reveal potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the benzylamine (B48309) derivative and amino acid residues in the protein's active site, providing a rationale for its potential biological activity.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Chloro-3-(trifluoromethyl)benzylamine, providing precise information about the hydrogen, carbon, and fluorine atomic environments within the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂) protons, and the amine (-NH₂) protons. The aromatic region would display complex splitting patterns due to coupling between the three adjacent protons on the benzene (B151609) ring. The chemical shifts and coupling constants of these aromatic protons are highly sensitive to the positions of the chloro and trifluoromethyl substituents, making ¹H NMR a powerful tool for distinguishing between isomers. The benzylic methylene protons would typically appear as a singlet, though coupling to the amine protons could occur under certain conditions. The amine protons often present as a broad singlet.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are expected. The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show six different signals, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups. The benzylic carbon signal will be located in the aliphatic region of the spectrum.
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of the -CF₃ group attached to a benzene ring and can be used to confirm its presence and electronic environment.
Table 1: Predicted NMR Data for this compound
This table presents expected chemical shift ranges based on the analysis of structurally similar compounds. Actual experimental values may vary.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Inferred Structural Fragment |
|---|---|---|---|
| ¹H | 7.2 - 7.8 | Multiplet | Aromatic protons (C₆H₃) |
| ¹H | ~3.9 - 4.2 | Singlet | Methylene protons (-CH₂) |
| ¹H | ~1.5 - 2.5 | Broad Singlet | Amine protons (-NH₂) |
| ¹³C | 120 - 145 | Multiple signals | Aromatic carbons (C₆H₃) |
| ¹³C | 122 - 128 | Quartet (q) | Trifluoromethyl carbon (-CF₃) |
| ¹³C | ~45 - 50 | Singlet | Methylene carbon (-CH₂) |
| ¹⁹F | -60 to -65 | Singlet | Trifluoromethyl group (-CF₃) |
Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural insights through the analysis of its fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org
The fragmentation of benzylamines under mass spectrometry conditions often involves cleavage of the C-C bond adjacent to the amino group (α-cleavage). miamioh.edu A primary fragmentation pathway for protonated benzylamines is the loss of ammonia (B1221849) (NH₃). nih.govnih.gov The most prominent fragment ion is often the benzyl (B1604629) cation or a substituted benzyl cation. For this compound, the expected fragmentation would lead to the formation of the 2-chloro-3-(trifluoromethyl)benzyl cation. Further fragmentation of the aromatic ring and loss of substituents like Cl or CF₃ can also occur.
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct / Fragment | Predicted m/z | Notes |
|---|---|---|
| [M+H]⁺ | 210.02919 | Protonated molecular ion. |
| [M]⁺ | 209.02136 | Molecular ion. |
| [M+Na]⁺ | 232.01113 | Sodium adduct. |
| [M-NH₂]⁺ | 193 | Loss of the amino group. |
| [C₈H₅ClF₃]⁺ | 194 | Fragment corresponding to the benzyl cation. |
| [M-Cl]⁺ | 174 | Loss of chlorine atom. |
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in this compound by analyzing the molecule's vibrational modes. uha.fr
FT-IR Spectroscopy: The FT-IR spectrum is expected to display characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the primary amine group will appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are typically observed between 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene group will be in the 2850-2960 cm⁻¹ range. The C=C stretching vibrations of the aromatic ring will produce several bands in the 1450-1600 cm⁻¹ region. Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ range. The C-Cl stretching vibration will appear in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong Raman signals. The symmetric stretching of the C-CF₃ bond is also expected to be Raman active. While N-H stretching bands are generally weak in Raman, other vibrations within the molecule can be clearly observed. The combination of FT-IR and Raman spectra provides a comprehensive vibrational profile of the molecule. semanticscholar.org
Table 3: Expected Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (amine) | 3300 - 3500 | FT-IR |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch (-CH₂) | 2850 - 2960 | FT-IR, Raman |
| C=C Aromatic Ring Stretch | 1450 - 1600 | FT-IR, Raman |
| N-H Bend (amine) | 1590 - 1650 | FT-IR |
| C-F Stretch (-CF₃) | 1100 - 1350 | FT-IR |
| C-Cl Stretch | < 800 | FT-IR, Raman |
X-ray Crystallography for Definitive Solid-State Structural Determination and Isomer Differentiation
X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov For this compound, which is a solid at room temperature, single-crystal X-ray diffraction analysis would provide unambiguous proof of its structure.
Chromatographic Techniques for Purity Assessment, Separation, and Isomer Analysis (HPLC, GC-MS)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and positional isomers.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. A GC method can be developed to separate this compound from other volatile impurities. The retention time of the compound is a characteristic property under a specific set of GC conditions (e.g., column type, temperature program, carrier gas flow rate). The coupled mass spectrometer provides a mass spectrum for the eluting compound, confirming its identity and molecular weight. GC is also a primary method for determining the purity of the compound, with some commercial suppliers specifying a purity of over 95.0% by GC.
High-Performance Liquid Chromatography (HPLC): HPLC is another crucial technique for purity assessment and separation, particularly for less volatile or thermally sensitive compounds. A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (like a mixture of water and acetonitrile or methanol), can be developed to resolve this compound from its impurities. The purity is typically determined by measuring the relative area of the main peak in the chromatogram. HPLC is also instrumental in the separation of isomers, which may have very similar properties but can often be resolved with an optimized HPLC method.
Table 4: Chromatographic Methods for the Analysis of this compound
| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method |
|---|---|---|---|---|
| GC-MS | Purity assessment, Isomer analysis, Identification | Capillary column (e.g., Elite-5MS) | Helium | Mass Spectrometry (MS) |
| HPLC | Purity assessment, Separation of isomers | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | UV-Vis Spectroscopy |
Mechanistic Organic Chemistry and Reactivity Investigations
Elucidation of Reaction Pathways for Synthesis and Derivatization Processes
The synthesis of 2-Chloro-3-(trifluoromethyl)benzylamine can be achieved through several strategic pathways, each with distinct mechanistic steps. A common approach involves the reductive amination of 2-chloro-3-(trifluoromethyl)benzaldehyde (B1586713). This versatile method proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired primary benzylamine (B48309). Common reducing agents for this transformation include sodium borohydride (B1222165) or catalytic hydrogenation.
Another significant synthetic route is the reduction of 2-chloro-3-(trifluoromethyl)benzonitrile (B1307965). This pathway is advantageous if the benzonitrile intermediate is more readily accessible. The reduction of the nitrile group to a primary amine can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under pressure.
A multi-step synthesis starting from 2-chlorotoluene offers a more foundational approach. This process would typically involve:
Trifluoromethylation: Conversion of the methyl group of 2-chlorotoluene to a trichloromethyl group, followed by a halide exchange to yield 2-chloro-1-(trifluoromethyl)benzene.
Nitration: Electrophilic nitration of the resulting compound.
Reduction: The nitro group is then reduced to an aniline (B41778) derivative.
Sandmeyer Reaction: The aniline is converted to the corresponding benzonitrile.
Final Reduction: The benzonitrile is reduced to this compound.
Derivatization of this compound often focuses on creating chiral molecules for applications in medicinal chemistry. Stereoselective synthesis can be achieved through methods such as the addition to chiral auxiliaries or catalytic asymmetric addition to imines derived from the corresponding benzaldehyde. These advanced techniques allow for the production of specific enantiomers, such as (R)- or (S)-α-methyl-2-chloro-3-(trifluoromethyl)benzylamine, which are valuable building blocks for more complex molecules.
| Synthesis Pathway | Key Intermediates | Typical Reagents |
| Reductive Amination | 2-chloro-3-(trifluoromethyl)benzaldehyde, Imine | Ammonia (B1221849), Sodium Borohydride or H₂/Catalyst |
| Nitrile Reduction | 2-chloro-3-(trifluoromethyl)benzonitrile | Lithium Aluminum Hydride or H₂/Catalyst |
| Multi-step Synthesis | 2-chlorotoluene, 2-chloro-1-(trifluoromethyl)benzene, Nitro-intermediate, Aniline-intermediate, Benzonitrile-intermediate | Various, including FeCl₃, HNO₃/H₂SO₄, Sn/HCl, NaNO₂/HCl, CuCN |
The Influence of Trifluoromethyl and Chloro Substituents on Reaction Kinetics and Selectivity
The trifluoromethyl (-CF₃) and chloro (-Cl) substituents on the benzene (B151609) ring of this compound exert profound electronic and steric effects that significantly influence its reactivity. The -CF₃ group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms, which deactivates the aromatic ring towards electrophilic substitution. mdpi.comstudy.com This deactivating effect is primarily inductive. In electrophilic aromatic substitution reactions, the -CF₃ group acts as a meta-director. study.com
The chloro substituent is also electron-withdrawing via its inductive effect, which deactivates the benzene ring, making it less reactive than benzene itself in electrophilic aromatic substitutions. stackexchange.commsu.edu However, the lone pairs of electrons on the chlorine atom can participate in resonance, donating electron density to the ortho and para positions. This resonance effect, although weaker than the inductive effect, makes the ortho and para positions less deactivated than the meta position, thus directing incoming electrophiles to these positions. stackexchange.com
In nucleophilic substitution reactions involving the benzylamine moiety, the electron-withdrawing nature of both substituents decreases the nucleophilicity of the amine group. researchgate.net This results in a slower reaction rate compared to unsubstituted benzylamine. researchgate.net The steric bulk of the ortho-chloro group can also hinder the approach of reactants to the benzylic carbon and the amine, further influencing reaction kinetics and selectivity.
| Substituent | Electronic Effect | Directing Effect (Electrophilic Aromatic Substitution) | Influence on Amine Nucleophilicity |
| Trifluoromethyl (-CF₃) | Strongly electron-withdrawing (inductive) mdpi.comstudy.com | Meta-directing study.com | Decreases nucleophilicity |
| Chloro (-Cl) | Electron-withdrawing (inductive), weakly electron-donating (resonance) stackexchange.com | Ortho-, Para-directing stackexchange.com | Decreases nucleophilicity |
Studies on Compound Stability and Degradation Mechanisms (e.g., Elimination Reactions)
The stability of this compound is influenced by environmental factors such as light, temperature, and the presence of oxidizing or reducing agents. The strong carbon-fluorine bonds in the trifluoromethyl group generally impart high metabolic stability. However, the benzylamine moiety can be susceptible to degradation.
One potential degradation pathway involves oxidation of the amine group, which can lead to the formation of the corresponding imine and subsequently the benzaldehyde. During chlorination, as in water treatment processes, benzylamines can undergo degradation pathways that involve the transfer of chlorine to the nitrogen atom, followed by the elimination of hydrochloric acid to form an imine. rsc.org This imine can then be hydrolyzed to form 2-chloro-3-(trifluoromethyl)benzaldehyde and ammonia. rsc.org
Photodegradation is another relevant mechanism, particularly for aromatic compounds. Trifluoromethyl-substituted aromatic compounds can undergo photodegradation, potentially leading to the formation of trifluoroacetic acid and fluoride (B91410) ions as final products. confex.com The presence of nitrogen in the aromatic ring can influence the rate of photodegradation. confex.com
Elimination reactions, such as dehydrohalogenation, are also a possibility under certain conditions, particularly with a strong base. This could involve the removal of the chlorine atom and a proton from the benzylic carbon, although this is less common for aromatic halides compared to alkyl halides.
| Degradation Type | Potential Reactants/Conditions | Key Intermediates/Products |
| Oxidation | Oxidizing agents | Imine, 2-chloro-3-(trifluoromethyl)benzaldehyde |
| Chlorination | Chlorine | N-chlorinated intermediate, Imine, 2-chloro-3-(trifluoromethyl)benzaldehyde, Ammonia |
| Photodegradation | UV light | Trifluoroacetic acid, Fluoride ions |
Advanced Optimization of Reaction Parameters for Improved Yield and Specificity
Optimizing the synthesis of this compound is crucial for industrial applications to maximize yield and purity while minimizing costs and environmental impact. Key parameters that can be adjusted include temperature, reaction time, catalyst type and loading, and reactant concentrations.
In reductive amination, the choice of catalyst is critical. For example, in the synthesis of benzylamines, catalysts such as Raney Ni, Ni/SiO₂, Ru/C, and Ru/Al₂O₃ have been investigated, with the catalyst influencing the formation of by-products. researchgate.net The reaction temperature and pressure of hydrogen gas also play a significant role in reaction rate and selectivity.
For multi-step syntheses, optimization of each individual step is necessary. For instance, in nitration reactions, the ratio of nitric acid to sulfuric acid and the reaction temperature must be carefully controlled to prevent over-nitration and ensure the desired regioselectivity.
The principles of green chemistry are increasingly being applied to optimize synthetic routes. This includes the use of safer solvents, minimizing waste by improving atom economy, and using catalytic reagents instead of stoichiometric ones. For example, replacing metal hydride reducing agents with catalytic hydrogenation reduces the generation of inorganic waste.
| Parameter | Influence on Reaction | Optimization Goal |
| Catalyst | Affects reaction rate and selectivity; can influence by-product formation. researchgate.net | High activity and selectivity towards the desired product. |
| Temperature | Influences reaction kinetics and equilibrium position; can affect by-product formation. researchgate.net | Optimal rate without significant decomposition or side reactions. |
| Reaction Time | Determines the extent of reaction completion. researchgate.net | Sufficient time for high conversion without product degradation. |
| Reactant Concentration | Affects reaction rate and can influence the reaction order. researchgate.net | Balances reaction rate with solvent usage and potential for side reactions. |
| Solvent | Can affect solubility, reaction rate, and stability of intermediates. | Use of "greener" solvents with good performance. |
Patent Landscape and Commercial Research Implications
Analysis of Patent Literature for Innovative Synthetic Routes and Applications
The patent landscape for 2-Chloro-3-(trifluoromethyl)benzylamine and its precursors showcases a variety of synthetic strategies aimed at efficient and scalable production. While patents specifically claiming the synthesis of this exact benzylamine (B48309) are not always direct, the innovative routes to its key precursor, 2-chloro-3-(trifluoromethyl)benzaldehyde (B1586713), and analogous structures are well-documented.
A notable approach involves the ortho-lithiation of 2-chloro-1-(trifluoromethyl)benzene, followed by formylation to yield 2-chloro-3-(trifluoromethyl)benzaldehyde. This aldehyde is a direct precursor to the target benzylamine via reductive amination. European Patent EP 0145334 A2, for instance, details a process for preparing 2-chloro-3-trifluoromethylbenzaldehyde by reacting 2-chloro-1-trifluoromethylbenzene with an alkyl or phenyl lithium compound at low temperatures, followed by reaction with dimethylformamide googleapis.com. This method provides a viable route to the aldehyde intermediate, which can then be readily converted to this compound.
Alternative patented methods for synthesizing structurally related trifluoromethyl- and chloro-substituted aromatics provide further insight into potential industrial routes. For example, a patent for the synthesis of 2-trifluoromethyl benzamide (B126) describes a process starting from 2,3-dichlorobenzotrifluoride, which undergoes fluorination, cyanation, and subsequent transformations google.com. Such strategies, focusing on the introduction and manipulation of functional groups on the trifluoromethyl- and chloro-substituted benzene (B151609) ring, are indicative of the broader synthetic challenges and innovations in this area of chemistry.
The applications of this compound, as detailed in patent literature, are predominantly in the pharmaceutical sector. It serves as a crucial intermediate in the synthesis of potent and selective P2X7 receptor antagonists. These antagonists are being investigated for the treatment of a range of inflammatory and neurological conditions nih.govresearchgate.netnih.govresearchgate.net. The 2-chloro-3-(trifluoromethyl)phenyl moiety is a key pharmacophore in several patented P2X7 antagonist structures, highlighting the importance of the benzylamine intermediate in accessing these therapeutic agents. Patents from pharmaceutical companies detail the incorporation of this fragment into complex heterocyclic scaffolds to achieve high affinity and efficacy at the P2X7 receptor nih.govresearchgate.net.
Beyond pharmaceuticals, the structural motifs present in this compound are also found in patented agrochemical compounds. For instance, patent AU6607590A describes a process for preparing 3-trifluoromethyl benzyl (B1604629) chloride, a related intermediate used in the synthesis of agricultural chemicals google.com. While not a direct application of the title compound, it underscores the value of this substitution pattern in the development of new crop protection agents.
| Patent/Reference | Key Innovation/Application | Field of Use |
| EP 0145334 A2 | Synthesis of 2-chloro-3-trifluoromethylbenzaldehyde, a direct precursor. | Pharmaceuticals |
| CN113698315A | Synthesis of 2-trifluoromethyl benzamide from 2,3-dichlorobenzotrifluoride. | Pharmaceuticals, Agrochemicals |
| P2X7 Antagonist Patents | Use as a key intermediate for P2X7 receptor antagonists for inflammatory diseases. | Pharmaceuticals |
| AU6607590A | Synthesis of related 3-trifluoromethyl benzyl chloride for agrochemicals. | Agrochemicals |
Strategic Importance in Industrial-Scale Chemical Synthesis
The strategic importance of this compound in industrial-scale chemical synthesis is intrinsically linked to its role as a versatile and high-value intermediate. The presence of the trifluoromethyl group is particularly significant, as this moiety is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
The demand for novel P2X7 receptor antagonists has positioned this compound as a key building block for major pharmaceutical research and development programs. The ability to efficiently and cost-effectively produce this intermediate on a large scale is a critical factor in the commercial viability of any resulting drug. Patented synthetic routes that offer high yields and utilize readily available starting materials are therefore of considerable commercial interest.
Furthermore, the chloro-substituent on the aromatic ring provides a handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for drug discovery screening. This versatility enhances its strategic value as a starting material for the synthesis of a wide range of potential therapeutic agents.
Emerging Research Areas and Future Perspectives for 2 Chloro 3 Trifluoromethyl Benzylamine
Integration with Flow Chemistry and Continuous Processing Methodologies
The shift from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical manufacturing, offering improved safety, efficiency, and scalability. For the synthesis of halogenated benzylamines like 2-Chloro-3-(trifluoromethyl)benzylamine, flow chemistry presents several potential advantages.
One of the common synthetic routes to benzylamines is the reduction of the corresponding benzonitrile. A patented process describes the continuous addition of halogenated benzonitriles to a hydrogenation reactor, which can be a continuous flow reactor. google.com This method helps to control reaction parameters more precisely, minimizing the formation of impurities that can arise from dehalogenation. google.com While the patent does not specifically name 2-chloro-3-(trifluoromethyl)benzonitrile (B1307965), the methodology is directly applicable. The continuous hydrogenation of a solution of the nitrile in a suitable solvent over a catalyst like Raney nickel could be implemented in a flow setup. google.com
Table 1: Comparison of Batch vs. Continuous Flow Hydrogenation for Halogenated Benzylamine (B48309) Synthesis
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Reaction Control | More challenging to maintain homogeneity and temperature control. | Precise control over temperature, pressure, and residence time. |
| Safety | Handling of hydrogen gas at scale poses significant risks. | Smaller reaction volumes at any given time enhance safety. |
| Impurity Profile | Higher potential for side reactions like dehalogenation. google.com | Reduced impurity formation due to controlled conditions. google.com |
| Scalability | Scaling up can be complex and require significant process redesign. | Readily scalable by extending the operation time. |
The benefits of flow chemistry extend to other synthetic steps as well. For instance, photochemical reactions, which can be challenging to scale up in batch due to light penetration issues, are well-suited for flow reactors. acs.org This could be relevant for future synthetic strategies involving light-mediated reactions for this class of compounds. The integration of in-line purification and analysis tools in a continuous process can further streamline the production of this compound, making it more cost-effective and environmentally friendly.
Exploration of Novel Applications in Interdisciplinary Scientific Fields
The unique electronic properties conferred by the chlorine and trifluoromethyl groups make this compound an attractive scaffold for exploration in various scientific disciplines beyond traditional organic synthesis.
In medicinal chemistry , the trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.govmdpi.com Substituted benzylamines are being investigated for a wide range of therapeutic applications. For example, derivatives have been synthesized and evaluated as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3 for potential use in prostate cancer therapy. nih.gov Research into novel benzylamine derivatives has also shown promise in developing treatments for tuberculosis. openmedicinalchemistryjournal.com The specific substitution pattern of this compound makes it a prime candidate for inclusion in screening libraries for new drug discovery programs, potentially leading to novel therapeutics for a variety of diseases.
In the realm of materials science , benzylamines are being explored for their role in the development of advanced composites and nanomaterials. sinocurechem.com They can be used to functionalize nanoparticles, thereby improving their stability and reactivity. sinocurechem.com The presence of fluorine in a molecule can also be leveraged to create materials with specific surface properties, such as hydrophobicity. The incorporation of this compound or its derivatives into polymer matrices could lead to new materials with enhanced thermal stability, conductivity, or other desirable properties. sinocurechem.com For instance, fluorinated graphenes have been studied for applications in energy storage and gas sensing, indicating a potential avenue for fluorinated organic molecules in advanced materials. mdpi.com
Another potential interdisciplinary application lies in the field of catalysis . Chiral derivatives of benzylamines can serve as ligands in asymmetric catalysis. The development of stereoselective synthetic methods for derivatives of this compound could yield novel chiral ligands for a variety of metal-catalyzed transformations.
Identified Challenges and Future Opportunities in Halogenated Benzylamine Synthesis and Application Research
Despite the promising future of this compound, several challenges remain in its synthesis and application, which also present significant opportunities for future research.
A primary challenge is the synthesis of the molecule itself. The precise installation of the chloro and trifluoromethyl groups at the ortho and meta positions of the benzene (B151609) ring is a non-trivial synthetic task. Furthermore, the introduction of the trifluoromethyl group into organic molecules can be costly and synthetically challenging, often requiring specialized reagents and conditions. nih.govhovione.com Developing more efficient, cost-effective, and environmentally benign synthetic routes is a key area for future research. This includes the exploration of novel trifluoromethylation reagents and catalytic methods.
Table 2: Key Synthetic Challenges and Future Research Directions
| Challenge | Future Opportunity |
|---|---|
| Regioselective Halogenation and Trifluoromethylation | Development of novel catalysts and directing groups for precise functionalization of the aromatic ring. |
| Cost and Complexity of Trifluoromethylation | Exploration of new, more accessible trifluoromethyl sources and milder reaction conditions. hovione.com |
| Stereoselective Synthesis of Derivatives | Design of asymmetric catalytic methods for the synthesis of chiral benzylamine derivatives for applications in catalysis and medicine. |
| Greener Synthetic Routes | Integration of flow chemistry, biocatalysis, and the use of sustainable reagents and solvents to reduce the environmental impact. sinocurechem.com |
In terms of applications , a significant opportunity lies in the systematic exploration of the biological activity of this compound and its derivatives. Structure-activity relationship (SAR) studies can elucidate how the specific substitution pattern influences interactions with biological targets, guiding the design of more potent and selective therapeutic agents. The investigation of this compound in diverse biological screens could uncover unexpected activities and open up new therapeutic avenues.
Furthermore, the full potential of this compound in materials science remains largely untapped. Future research could focus on the synthesis and characterization of polymers and other materials incorporating this fluorinated benzylamine, with the aim of developing novel materials with unique properties for applications in electronics, coatings, and energy.
Q & A
Q. Table 1. Key Spectral Data for this compound
| Technique | Key Signals/Features | Reference |
|---|---|---|
| ¹H NMR (CDCl3) | δ 4.30 (s, 2H, -CH2NH2), δ 7.35–7.50 (m, 3H, aromatic) | |
| ¹⁹F NMR | δ -62.5 (CF3) | |
| HRMS (ESI+) | m/z 224.0412 [M+H]<sup>+</sup> (calc. 224.0415 for C8H8ClF3N) |
Q. Table 2. Optimization of Synthesis Conditions
| Parameter | Optimal Condition | Rationale |
|---|---|---|
| Solvent | THF or DMF | Polar aprotic, enhances solubility |
| Temperature | Room temperature (20–25°C) | Minimizes side reactions |
| Reaction Time | 48–72 hours | Ensures complete conversion |
| Purification | Column chromatography (silica gel, hexane/ethyl acetate gradient) | Removes unreacted amines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
